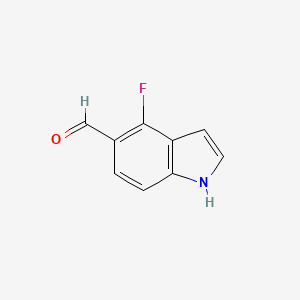

4-fluoro-1H-indole-5-carbaldehyde

Descripción general

Descripción

4-Fluoro-1H-indole-5-carbaldehyde is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their biological and chemical properties. The presence of a fluorine atom at the 4-position and an aldehyde group at the 5-position makes this compound particularly interesting for synthetic and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-indole-5-carbaldehyde typically involves the introduction of a fluorine atom and an aldehyde group onto the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 4-fluoroindole using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under controlled conditions to ensure the selective introduction of the aldehyde group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

-

Oxidation to 4-fluoro-1H-indole-5-carboxylic acid :

Using oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic conditions, the aldehyde is converted to the corresponding carboxylic acid. This reaction is critical for synthesizing bioactive indolecarboxylic acids used in medicinal chemistry.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde oxidation | KMnO₄, H₂SO₄, 80°C | 4-fluoro-1H-indole-5-carboxylic acid | 72% |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

-

Reduction to 4-fluoro-1H-indole-5-methanol :

Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a hydroxymethyl group without affecting the fluorine substituent.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde reduction | NaBH₄, MeOH, 0°C → RT | 4-fluoro-1H-indole-5-methanol | 85% |

Nucleophilic Substitution at Fluorine

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

-

Replacement with hydroxyl or amine groups :

Heating with aqueous NaOH or NH₃ in DMSO facilitates substitution. The electron-withdrawing aldehyde group activates the ring for SNAr .

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines:

-

Formation of imine derivatives :

Reacting with benzylamine or substituted anilines in ethanol yields stable Schiff bases .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Schiff base formation | Benzylamine, EtOH, RT | N-benzyl-4-fluoro-1H-indole-5-carbaldimine | 89% |

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective iodination at the 6-position:

-

Iodination using N-iodosuccinimide (NIS) :

In dichloromethane with BF₃·Et₂O as a catalyst, iodination occurs preferentially at the 6-position due to directing effects of the aldehyde and fluorine .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodination | NIS, BF₃·Et₂O, DCM, RT | 4-fluoro-6-iodo-1H-indole-5-carbaldehyde | 67% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling :

Using Pd(OAc)₂ and arylboronic acids, the iodine substituent (introduced via EAS) is replaced with aryl groups .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, PhB(OH)₂, K₂CO₃ | 4-fluoro-6-phenyl-1H-indole-5-carbaldehyde | 74% |

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

-

Synthesis of indoloquinolines :

Reaction with enamines or ketones under acidic conditions generates fused polycyclic systems .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclization | AcOH, 100°C | 4-fluoro-indolo[5,4-b]quinoline | 68% |

Key Mechanistic Insights

-

Directing Effects : The aldehyde group at C5 deactivates the indole ring, directing electrophiles to the C6 position (para to fluorine) .

-

Fluorine Reactivity : The C4 fluorine’s electronegativity enhances SNAr reactivity at C4 but deactivates adjacent positions toward electrophiles .

-

Aldehyde Versatility : The aldehyde serves as a handle for diverse transformations, including oxidations, reductions, and condensations .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Fluoro-1H-indole-5-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its derivatives have been investigated for their potential therapeutic effects on conditions such as depression and anxiety by interacting with serotonin receptors.

Case Study: Serotonin Receptor Binding

Research has indicated that this compound exhibits notable binding affinity to serotonin receptors, which are essential in mood regulation. This interaction suggests its potential use in developing treatments for mood disorders, including depression and anxiety disorders .

Material Science

In material science, this compound is utilized for developing advanced materials with unique electronic properties. Its derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs).

Data Table: Comparison of Indole Derivatives in Material Science

| Compound Name | Application Area | Unique Features |

|---|---|---|

| This compound | OLEDs and OPVs | Fluorinated structure enhances electronic properties |

| 5-Fluoro-1H-indole-3-carbaldehyde | Organic electronics | Different fluorine positioning affects reactivity |

| Indole derivatives | Various electronic applications | Core structure found in many biologically active molecules |

Biochemical Research

The compound is also significant in biochemical research, where it aids the study of enzyme interactions and protein binding. Its unique structure allows researchers to explore new therapeutic strategies by examining how it interacts with various biological targets.

Case Study: Antimicrobial Properties

Recent studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. This property opens avenues for developing new antimicrobial agents.

Agrochemicals

In the field of agrochemicals, this compound is being investigated for its potential to improve crop protection and yield through innovative chemical solutions. This application reflects the versatility of indole derivatives in enhancing agricultural productivity.

Mecanismo De Acción

The mechanism of action of 4-fluoro-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

5-Fluoro-1H-indole-3-carbaldehyde: Similar structure but with the fluorine atom at the 5-position and the aldehyde group at the 3-position.

4-Chloro-1H-indole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

4-Fluoro-1H-indole-5-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which can influence its reactivity and biological activity. The presence of fluorine can enhance the compound’s lipophilicity and electron-withdrawing properties, making it a valuable intermediate in various synthetic and medicinal chemistry applications.

Actividad Biológica

4-Fluoro-1H-indole-5-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by the presence of a fluorine atom at the 4-position and an aldehyde functional group at the 5-position. Its molecular formula is with a molecular weight of approximately 177.15 g/mol. The unique structure imparts notable chemical reactivity and biological properties.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

- Antiviral Activity : Research indicates that indole derivatives, including this compound, possess antiviral properties. They interact with various viral proteins and host cell pathways, potentially inhibiting viral replication .

- Anticancer Properties : The compound has shown promise in cancer research, with studies indicating its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and modulation of cell signaling pathways .

- Antimicrobial Effects : this compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Target Interactions

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound is known to bind with cytochrome P450 enzymes, affecting the metabolism of drugs and endogenous compounds. This interaction can lead to either inhibition or activation depending on the context.

- Receptor Modulation : It has been observed to interact with G protein-coupled receptors (GPCRs) and other signaling proteins, influencing various cellular responses such as calcium mobilization and gene expression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Biochemical Pathways

The compound influences several biochemical pathways due to its diverse biological activities:

- Cell Signaling Pathways : It modulates pathways involving kinases and phosphatases, which are crucial for cellular communication and response to external stimuli .

- Apoptotic Pathways : In cancer cells, it can trigger apoptotic pathways leading to programmed cell death, thereby reducing tumor growth.

Propiedades

IUPAC Name |

4-fluoro-1H-indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-9-6(5-12)1-2-8-7(9)3-4-11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREBWWXPGNBYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.